molecular formula C8H7F3N2S B12827314 2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol

2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol

Cat. No.: B12827314
M. Wt: 220.22 g/mol
InChI Key: BIQBNIHRFGDEKM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol is a heteroaromatic thioamide compound It is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a thiol group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with sodium trifluoromethanesulfinate in the presence of a base, followed by thiolation using a thiolating agent such as thiourea .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or sulfides.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding thiols or sulfides.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-6-(trifluoromethyl)pyrimidine-4-thiol is unique due to the combination of its cyclopropyl, trifluoromethyl, and thiol groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F3N2S

Molecular Weight

220.22 g/mol

IUPAC Name

2-cyclopropyl-6-(trifluoromethyl)-1H-pyrimidine-4-thione

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14)

InChI Key

BIQBNIHRFGDEKM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=S)C=C(N2)C(F)(F)F

Origin of Product

United States

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